(3-Iodo-2-methylphenyl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-iodo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFJUYXMBJNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567302 | |
| Record name | (3-Iodo-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-89-5 | |
| Record name | (3-Iodo-2-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Iodo 2 Methylphenyl Methanol and Its Derivatives
Oxidative Conversions to Corresponding Carbonyl Compounds
The benzylic hydroxyl group of (3-Iodo-2-methylphenyl)methanol can be readily oxidized to the corresponding aldehyde, 3-iodo-2-methylbenzaldehyde (B2819581). chemicalbook.com A variety of oxidizing agents can be employed for this transformation, ranging from mild to strong. chemistrysteps.com Mild oxidizing agents are often preferred to avoid over-oxidation to the carboxylic acid. chemistrysteps.compearson.com
Common reagents for the selective oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. libretexts.org Another effective method involves the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). chemicalbook.com
A specific example of the oxidation of this compound to 3-iodo-2-methylbenzaldehyde is provided in the following table:
| Reactant | Reagents | Product | Yield | Reference |
| This compound | TEMPO, KBr, NaOCl, NaHCO3, DCM | 3-Iodo-2-methylbenzaldehyde | 87% | chemicalbook.com |
Esterification and Etherification Reactions
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent.
Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide or another suitable electrophile under basic conditions (Williamson ether synthesis) or by acid-catalyzed dehydration with another alcohol. The benzylic nature of the alcohol can facilitate these reactions, particularly those that proceed through a carbocation intermediate, due to the resonance stabilization of the benzylic carbocation. thieme-connect.com
Chemical Transformations and Reactivity of 3 Iodo 2 Methylphenyl Methanol
Transformations Involving the Benzylic Hydroxymethyl Functionality
Derivatization for Further Synthetic Utility (e.g., Azide (B81097) Formation)
The conversion of the benzylic alcohol in (3-Iodo-2-methylphenyl)methanol to other functional groups, such as azides, significantly broadens its synthetic potential. The resulting (3-iodobenzyl) azide can participate in various subsequent reactions, including cycloadditions (e.g., "click chemistry") and reductions to form amines. While direct experimental data for the azidation of this compound is not extensively documented in readily available literature, several established methods for the conversion of benzylic alcohols to benzyl (B1604629) azides are applicable.
One common approach involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an azide source. For instance, the alcohol can be converted to a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. The resulting sulfonate ester can then be readily displaced by sodium azide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to yield the corresponding benzyl azide.
Alternatively, one-pot procedures offer a more direct route. The use of triphenylphosphine, iodine, and imidazole (B134444) in the presence of sodium azide provides an efficient method for the direct conversion of alcohols to azides. rsc.orgrsc.org This method proceeds via the formation of an oxyphosphonium iodide intermediate, which is then displaced by the azide ion. Another effective one-pot method utilizes azidotrimethylsilane (B126382) (TMSN₃) in the presence of a Lewis acid catalyst, such as copper(II) triflate, to directly convert benzylic alcohols into benzyl azides. researchgate.net
These methodologies, summarized in the table below, represent viable pathways for the synthesis of (3-azidomethyl-2-methylphenyl)iodide from this compound, thereby creating a versatile building block for further synthetic elaborations.
| Method | Reagents | Key Features | Reference |
| Two-Step (Mesylation/Azidation) | 1. MsCl, Et₃N2. NaN₃, DMF | Well-established, reliable | researchgate.net |
| One-Pot (Appel-type) | PPh₃, I₂, Imidazole, NaN₃ | Direct conversion, mild conditions | rsc.orgrsc.org |
| One-Pot (Lewis Acid Catalysis) | TMSN₃, Cu(OTf)₂ | Efficient, uses a catalyst | researchgate.net |
| One-Pot (Phosphate Activation) | Bis(2,4-dichlorophenyl) phosphate, DMAP, NaN₃ | Effective for less reactive alcohols | rsc.org |
Intramolecular Cyclization and Cascade Reactions
The presence of both an iodo group and a tethered nucleophilic moiety (or a group that can be converted into one) in derivatives of this compound opens up possibilities for intramolecular cyclization reactions. These reactions are powerful tools for the construction of cyclic and polycyclic systems.
For instance, if the hydroxyl group of this compound is etherified with an alkenyl or alkynyl group, the resulting molecule becomes a suitable precursor for intramolecular Heck or radical cyclization reactions. In a palladium-catalyzed intramolecular Heck reaction, the aryl-iodide bond would undergo oxidative addition to a Pd(0) catalyst, followed by migratory insertion of the tethered double or triple bond, and subsequent reductive elimination to afford a cyclized product. nih.gov
Radical cyclizations offer an alternative pathway. wikipedia.org Homolytic cleavage of the carbon-iodine bond, typically initiated by a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride), would generate an aryl radical. This radical could then add to the intramolecular π-system, leading to the formation of a new ring. The regioselectivity of such cyclizations is often governed by Baldwin's rules.
Furthermore, recent studies have shown that ortho-iodoaryl ethers can undergo photocyclization without the need for reagents or catalysts, proceeding through a triplet aryl cation intermediate. rsc.orgrsc.org This suggests that a suitably derivatized this compound, such as a benzyl ether derivative, could potentially undergo similar reagent-free cyclizations upon irradiation with UV light to form fused ring systems. rsc.orgrsc.orgresearchgate.net
Exploration of Radical and Electron Transfer Processes
The carbon-iodine bond in this compound is susceptible to radical and single-electron transfer (SET) processes. Aryl iodides are known to participate in a variety of transformations initiated by the transfer of an electron. researchgate.net
In the context of cross-coupling reactions, the reaction of aryl iodides with organometallic reagents can proceed through an SET mechanism, where an electron is transferred from the organometallic species to the aryl iodide. rsc.org This generates an aryl iodide radical anion, which can then fragment to an aryl radical and an iodide ion, initiating a radical chain process that leads to the coupled product. rsc.orgresearchgate.net
The potential for this compound and its derivatives to engage in such SET processes makes it an interesting substrate for transition-metal-free coupling reactions. For example, coupling with various nucleophiles or organometallic reagents could potentially be achieved under conditions that promote electron transfer, such as photochemical or electrochemical methods. The study of these processes could lead to the development of novel, milder, and more sustainable synthetic methodologies for the functionalization of this iodoaryl compound.
Mechanistic Investigations of Reactions Involving 3 Iodo 2 Methylphenyl Methanol
Elucidation of Reaction Pathways and Catalytic Cycles
There are no specific studies elucidating the reaction pathways or catalytic cycles for reactions directly involving (3-Iodo-2-methylphenyl)methanol. However, based on its structure, the compound would be expected to participate in several common transition-metal-catalyzed cross-coupling reactions at the carbon-iodine bond. These reactions generally follow established catalytic cycles.
For instance, in a hypothetical Suzuki-Miyaura coupling , the catalytic cycle would involve a Palladium(0) species. The generally accepted mechanism proceeds through three key steps:
Oxidative Addition: The active Pd(0) catalyst would insert into the carbon-iodine bond of this compound to form a Pd(II) intermediate. organic-chemistry.orgyoutube.comlibretexts.org
Transmetalation: An organoboron reagent, activated by a base, would transfer its organic group to the palladium center, displacing the iodide. youtube.comthermofishersci.in
Reductive Elimination: The two organic groups on the palladium complex would couple and be eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. youtube.comthermofishersci.in
Similarly, in a potential Sonogashira coupling , a dual catalytic system of palladium and copper is typically employed. researchgate.netresearchgate.net The proposed catalytic cycle for palladium involves oxidative addition of the aryl iodide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, a copper(I) salt, and a base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. researchgate.netnih.gov
The benzylic alcohol moiety could undergo oxidation to the corresponding aldehyde, 3-iodo-2-methylbenzaldehyde (B2819581). This transformation can be achieved using various reagents. For example, a metal-free photochemical oxidation using a catalyst like Eosin Y and molecular oxygen would likely proceed via a hydrogen atom transfer mechanism, generating a benzyl (B1604629) radical that reacts with oxygen. organic-chemistry.org
Characterization of Transition States and Reactive Intermediates
Direct characterization of transition states and reactive intermediates for reactions of this compound is not available in the scientific literature.
For the cross-coupling reactions mentioned above, the key reactive intermediates are well-established for analogous systems. In palladium-catalyzed reactions, the primary intermediates are the Pd(0) catalyst, the arylpalladium(II) halide formed after oxidative addition, the subsequent transmetalated arylpalladium(II) species, and finally the regenerated Pd(0) catalyst. youtube.comlibretexts.org The structures of these intermediates are central to the catalytic cycle.
In the case of the Sonogashira coupling, a copper(I) acetylide is a crucial reactive intermediate in the copper co-catalytic cycle. researchgate.net For a copper-free version of the reaction, a bimetallic mechanism involving two different palladium catalytic cycles has been proposed, which would involve palladium monoacetylides and bisacetylides as key intermediates. nih.gov
For the oxidation of the alcohol group, the nature of the intermediate depends on the oxidant used. With chromium-based reagents, a chromate (B82759) ester intermediate is typically formed. researchgate.net In the case of Dess-Martin periodinane oxidation, a hypervalent iodine intermediate is involved. researchgate.net
Analysis of Kinetic and Thermodynamic Parameters for Reaction Control
Specific kinetic and thermodynamic parameters for reactions involving this compound have not been determined or reported.
Generally, for palladium-catalyzed cross-coupling reactions, the oxidative addition step is often the rate-determining step of the catalytic cycle. thermofishersci.in The reactivity of the aryl halide is a key factor, with the C-I bond being more reactive than C-Br or C-Cl bonds, leading to faster reaction rates. libretexts.org The electronic nature of the substituents on the aromatic ring also influences the reaction rate; electron-withdrawing groups can accelerate the oxidative addition. thermofishersci.in The steric hindrance from the ortho-methyl group in this compound would be expected to influence the kinetics of the oxidative addition step, potentially slowing it down compared to less hindered aryl iodides.
For methanol (B129727) oxidation, kinetic models have been developed for high-pressure conditions, but these are not specific to substituted benzyl alcohols like the title compound. dtu.dk
Below is an interactive table summarizing the general influence of substituents on the kinetics of the oxidative addition step in palladium-catalyzed cross-coupling reactions.
| Substituent Effect on Aryl Halide | Influence on Oxidative Addition Rate | Rationale |
| Electron-withdrawing group | Increases rate | Reduces the bond dissociation energy of the C-X bond. thermofishersci.in |
| Electron-donating group | Decreases rate | Increases the electron density on the aromatic ring. |
| Steric hindrance (e.g., ortho-substituents) | Decreases rate | Hinders the approach of the bulky palladium catalyst. |
This table represents general trends and not specific data for this compound.
Studies on Stereoinduction Processes in Asymmetric Transformations
There are no published studies on stereoinduction processes in asymmetric transformations specifically using this compound.
The compound itself is achiral. However, the benzylic alcohol functional group could potentially be a site for asymmetric reactions if the molecule were modified to be chiral, or if it reacted in such a way to create a new stereocenter. For example, if the alcohol were oxidized to a ketone and then subjected to an asymmetric reduction, stereoinduction could be achieved.
In general, asymmetric transformations of benzylic alcohols are an active area of research. For instance, palladium/copper co-catalyzed asymmetric benzylic substitution reactions have been developed to construct stereocenters at the benzyl position. researchgate.net The stereochemical outcome in such reactions is typically controlled by the chiral ligands coordinated to the metal catalysts. The mechanism often involves the formation of a key η³-oxybenzyl-Pd intermediate, with the stereochemistry being determined by the subsequent nucleophilic attack. researchgate.net Without specific experimental data for this compound, any discussion on stereoinduction remains purely hypothetical.
Advanced Spectroscopic Characterization Techniques for 3 Iodo 2 Methylphenyl Methanol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like (3-Iodo-2-methylphenyl)methanol. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
Proton NMR (¹H-NMR) spectroscopy for this compound is predicted to show distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region is expected to exhibit a complex splitting pattern due to the three adjacent protons on the substituted benzene (B151609) ring. The proton at the C6 position, being ortho to the electron-donating methyl group, would likely appear at a slightly upfield (lower δ) position compared to the others. The proton at C4, situated between the iodo and hydroxymethyl groups, and the proton at C5 will also have characteristic shifts.
The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, typically in the range of δ 4.5-4.7 ppm. rsc.org The adjacent hydroxyl proton (-OH) signal can be a broad singlet, and its chemical shift is concentration and solvent-dependent. illinois.edupitt.edu The methyl group (-CH₃) protons, being attached to the aromatic ring, should produce a singlet around δ 2.1-2.4 ppm. rsc.org
Predicted ¹H-NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic-H (C4, C5, C6) | 7.0 - 7.8 | Multiplet | 3H |
| -CH₂OH | 4.5 - 4.7 | Singlet | 2H |
| -OH | Variable (broad) | Singlet | 1H |
| -CH₃ | 2.1 - 2.4 | Singlet | 3H |
This data is predicted based on known chemical shifts for substituted benzyl (B1604629) alcohols and related aromatic compounds. rsc.orgillinois.edupitt.eduucl.ac.ukorganicchemistrydata.orgsigmaaldrich.com
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.
The carbon atom bearing the iodine (C3) is expected to have a significantly shifted signal due to the heavy atom effect of iodine, typically appearing at a lower chemical shift than what would be expected based on electronegativity alone. The carbons of the aromatic ring will resonate in the typical downfield region of δ 120-150 ppm. The benzylic carbon (-CH₂OH) is anticipated to appear around δ 60-65 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, likely around δ 20-25 ppm. docbrown.info
Predicted ¹³C-NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | ~140 |
| C2 | ~138 |
| C3 (C-I) | ~95 |
| C4 | ~130 |
| C5 | ~128 |
| C6 | ~127 |
| -CH₂OH | 60 - 65 |
| -CH₃ | 20 - 25 |
This data is predicted based on known chemical shifts for substituted benzenes, iodinated aromatic compounds, and related alcohols. illinois.edupitt.edudocbrown.infochemical-suppliers.eu
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the vibrations of bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening resulting from hydrogen bonding. nist.gov C-H stretching vibrations of the aromatic ring are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be observed just below 3000 cm⁻¹.
The C-O stretching vibration of the primary alcohol is predicted to be in the range of 1000-1050 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. docbrown.info
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H | 3200 - 3600 (broad) | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aliphatic C-H | 2850 - 3000 | Stretch |
| Aromatic C=C | 1450 - 1600 | Stretch |
| C-O | 1000 - 1050 | Stretch |
| C-I | 500 - 600 | Stretch |
This data is predicted based on characteristic IR frequencies for substituted alcohols and halogenated aromatic compounds. nist.govdocbrown.infonist.govnist.gov
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy, a higher resolution and more sensitive version of IR spectroscopy, would provide a more detailed vibrational analysis of this compound. The key absorption bands would be consistent with those identified by traditional IR spectroscopy but with greater precision. The fingerprint region (below 1500 cm⁻¹) would show a complex pattern of peaks unique to the molecule's structure, which is useful for definitive identification by comparison with a known standard. The enhanced sensitivity of FTIR could also reveal weaker overtone and combination bands that might not be apparent in a standard IR spectrum.
Mass Spectrometry (MS) and Chromatographic-Mass Spectrometric Integration
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of a molecule. The molecular formula of this compound is C₈H₉IO, with a monoisotopic mass of approximately 247.97 g/mol . epa.gov
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 248. A prominent fragment would likely correspond to the loss of the iodine atom, resulting in a peak at m/z 121 ([M-I]⁺). Another significant fragmentation pathway could involve the loss of the hydroxymethyl group (-CH₂OH), leading to a peak at m/z 217 ([M-CH₂OH]⁺). The base peak could potentially be the [M-I]⁺ fragment due to the relative weakness of the C-I bond. Other smaller fragments corresponding to the aromatic ring system would also be expected.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Predicted Fragment Ion | Predicted Loss |
| 248 | [C₈H₉IO]⁺ | Molecular Ion (M⁺) |
| 231 | [C₈H₈I]⁺ | -OH |
| 217 | [C₇H₆I]⁺ | -CH₂OH |
| 121 | [C₈H₉O]⁺ | -I |
| 91 | [C₇H₇]⁺ | Tropylium ion |
This data is predicted based on common fragmentation patterns of aromatic and halogenated compounds. docbrown.info
Integration of mass spectrometry with chromatographic techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), would allow for the separation of this compound from any impurities before its introduction into the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In the context of this compound, ESI-MS is instrumental in confirming the molecular weight and integrity of the compound. The analysis is typically performed by dissolving the sample in a polar solvent, such as methanol (B129727), and then introducing it into the mass spectrometer.
During the ESI process, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound, which has a monoisotopic mass of approximately 247.97 g/mol , the ESI-MS spectrum would be expected to show a prominent peak at a mass-to-charge ratio (m/z) of approximately 248.98 epa.gov. The presence of this ion confirms the molecular weight of the compound. High-resolution ESI-MS can provide even more precise mass data, which helps in confirming the elemental formula (C₈H₉IO). Studies on similar N-iodo compounds have successfully used ESI-Time-of-Flight (ESI-TOF) mass spectrometry to find and confirm the [M+H]⁺ ion, demonstrating the technique's reliability for halogenated organic molecules acs.org. The choice of solvent, often methanol, can sometimes introduce matrix effects that may affect ionization, a factor that must be considered during method development nih.gov.
Table 1: Expected ESI-MS Data for this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Ion Observed | Expected m/z |
|---|---|---|---|---|
| This compound | C₈H₉IO | 247.9698 | [M+H]⁺ | 248.9771 |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is first vaporized and passed through a capillary column, where it is separated from other components in the mixture based on its boiling point and affinity for the column's stationary phase.
Upon exiting the GC column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization method causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a unique fingerprint of the molecule, shows the molecular ion (M⁺) and a series of fragment ions. For this compound, the molecular ion peak would be observed at m/z 248. The fragmentation pattern would likely involve the loss of the hydroxyl group, the methyl group, or the iodine atom, providing structural confirmation. While direct GC-MS analysis of some small polar molecules like methanol can be challenging, derivatization can be employed to improve chromatographic behavior and detection mdpi.com. The technique is widely used for phytochemical profiling and identifying components in complex mixtures extracted with methanol semanticscholar.org.
Table 2: Hypothetical GC-MS Data for this compound
| Parameter | Description | Hypothetical Value/Observation |
|---|---|---|
| Retention Time (t_R) | Time taken for the compound to elute from the GC column. | Dependent on column and temperature program. |
| Molecular Ion (M⁺) | Peak corresponding to the intact molecule. | m/z 248 |
| Key Fragment Ions | Characteristic fragments aiding structural identification. | m/z 231 ([M-OH]⁺), m/z 121 ([M-I]⁺) |
Electronic and Luminescence Spectroscopy
Electronic and luminescence spectroscopy techniques probe the electronic structure of molecules by examining how they interact with light. These methods are valuable for understanding the photophysical properties of this compound and its derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's chromophores—the parts of the molecule that absorb light.
For this compound, the substituted benzene ring acts as the primary chromophore. A UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption bands characteristic of the phenyl group's π → π* transitions. The positions and intensities of these bands, particularly the wavelength of maximum absorbance (λmax), are sensitive to the substitution pattern on the aromatic ring mu-varna.bgijims.com. The presence of the iodo and methyl groups influences the electronic environment of the benzene ring, causing shifts in the absorption maxima compared to unsubstituted benzene or toluene.
Table 3: Illustrative UV-Vis Absorption Data for an Aromatic Compound
| Solvent | Hypothetical λmax (nm) | Transition Type |
|---|---|---|
| Methanol | ~275 nm | π → π* (Benzene Ring) |
| Ethanol | ~276 nm | π → π* (Benzene Ring) |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. After a molecule is excited to a higher electronic state by absorbing a photon, it can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence spectrum provides information about the molecule's excited states and its environment.
While simple aromatic hydrocarbons often have low fluorescence quantum yields, the introduction of substituents can modify these properties. The fluorescence of this compound or its derivatives would be characterized by its excitation and emission spectra. The excitation spectrum often resembles the absorption spectrum, while the emission spectrum is typically red-shifted to a longer wavelength researchgate.net. The presence of the heavy iodine atom may lead to fluorescence quenching through enhanced intersystem crossing, a phenomenon that would be an interesting subject of photophysical study. The fluorescence intensity and lifetime can be influenced by the solvent and concentration researchgate.net.
Table 4: Representative Fluorescence Spectroscopy Data
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Excitation Wavelength (λex) | Wavelength used to excite the molecule. | 275 nm |
| Emission Wavelength (λem) | Wavelength of maximum fluorescence emission. | 310 nm |
| Stokes Shift | Difference between λex and λem. | 35 nm |
X-ray Diffraction Analysis for Solid-State Structural Elucidation
For a compound like this compound, obtaining a suitable single crystal would allow for a complete structural elucidation. The analysis would reveal the precise spatial arrangement of the iodo, methyl, and hydroxymethyl groups on the benzene ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and packing arrangements in the crystal lattice. If a crystal structure has been determined, the resulting data, including atomic coordinates and crystallographic parameters, are typically deposited in public databases like the Cambridge Crystallographic Data Centre (CCDC) for access by the scientific community researchgate.net.
Table 5: Key Parameters from a Single-Crystal X-ray Diffraction Study
| Parameter | Information Provided |
|---|---|
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements of the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-I, C-O, C-C). |
| Bond Angles (°) | The angles formed by three connected atoms (e.g., C-C-I, C-C-O). |
| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule. |
Applications in Advanced Organic Synthesis
As a Versatile Precursor for the Construction of Complex Molecules
The carbon-iodine bond in (3-Iodo-2-methylphenyl)methanol is a prime site for a variety of palladium-catalyzed cross-coupling reactions, making the compound an excellent precursor for the synthesis of more complex molecules. These reactions are fundamental in modern organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.orgresearchgate.net this compound can be coupled with various alkynes using a palladium catalyst and a copper(I) co-catalyst to introduce an alkynyl substituent at the 3-position. organic-chemistry.orgnih.gov This method is instrumental in building rigid, linear structures found in materials science and medicinal chemistry, such as oligo(p-phenyleneethynylene)s. scielo.org.mx The resulting structure retains the hydroxymethyl group, which can be further oxidized or functionalized.
Buchwald-Hartwig Amination: This is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The aryl iodide of this compound is an ideal substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines. wikipedia.orgnih.gov This transformation is crucial for the synthesis of pharmaceuticals and other biologically active compounds where an arylamine moiety is a common structural feature.
Suzuki Coupling: In this reaction, the aryl iodide can be coupled with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. This reaction is highly valued for its mild conditions and functional group tolerance, making it a cornerstone of modern synthetic chemistry for creating biaryl structures.
The strategic combination of these coupling reactions, followed by modification of the benzylic alcohol, allows for a modular and convergent approach to the synthesis of highly functionalized and complex molecular targets.
Integration into the Synthesis of Functionalized Heterocyclic Systems
The structural features of this compound make it an attractive starting material for the synthesis of various functionalized heterocyclic systems. The ortho-relationship between the methyl and hydroxymethyl groups, combined with the reactive iodo group, can be exploited in cyclization strategies.
Following a primary transformation, such as a Sonogashira or Buchwald-Hartwig reaction at the C-I bond, the newly introduced functional group can undergo a subsequent intramolecular reaction with the benzylic alcohol (or a derivative thereof) to form a new ring. For instance, a domino reaction involving an intermolecular Sonogashira coupling followed by an intramolecular cyclization can lead to the formation of substituted benzo[b]furans. organic-chemistry.org
A key application lies in the potential synthesis of dibenzoxazepines, which are an important class of heterocyclic compounds with diverse biological activities. A plausible synthetic route would involve the Buchwald-Hartwig amination of this compound with an appropriate aminophenol. The resulting intermediate, possessing both an N-H and an O-H group, could then undergo an intramolecular cyclization, potentially via an etherification or amination reaction involving the benzylic alcohol, to construct the seven-membered dibenzoxazepine (B10770217) ring system. Isocyanide-based multicomponent reactions have also been developed for the efficient, one-pot synthesis of pyrrole-fused dibenzoxazepine derivatives under mild conditions. beilstein-journals.org
Utilization as a Building Block in Supramolecular Chemistry
The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. This compound possesses key features that make it a promising building block for the construction of such assemblies.
The most significant feature in this context is the iodine atom, which can act as a potent halogen bond donor. researchgate.net Halogen bonding is a highly directional and specific non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. researchgate.netmdpi.com Iodinated aromatic compounds, in particular, are known to form strong and reliable halogen bonds. oup.com
This property can be harnessed to direct the self-assembly of this compound or its derivatives into well-defined supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. dntb.gov.uamdpi.com The directionality of the halogen bond, combined with other potential intermolecular forces like hydrogen bonding from the alcohol moiety and π–π stacking of the aromatic rings, allows for a high degree of control over the final solid-state structure. nih.gov By carefully selecting complementary halogen bond acceptors, it is possible to engineer crystalline materials with desired topologies and properties.
Development of Radioiodinated Ligands and Molecular Probes
The presence of an iodine atom in this compound makes it an ideal precursor for the synthesis of radioiodinated molecules for use in medical imaging. nih.gov Techniques like Single Photon Emission Computed Tomography (SPECT) rely on the administration of compounds labeled with a gamma-emitting radioisotope. nih.goveurekaselect.com Isotopes of iodine, such as Iodine-123 and Iodine-125, are widely used for this purpose. acs.orgresearchgate.netmdpi.com
The synthesis of these molecular probes typically involves replacing the stable iodine atom of the precursor with a radioactive isotope. nih.govmdpi.com This can be achieved through various methods, including:
Isotopic Exchange: This involves heating the iodinated precursor with a radioactive iodide salt, often in the presence of a copper catalyst, to facilitate the exchange of the stable isotope for the radioactive one. acs.orgmdpi.com
Halogen Exchange from other Halides: Aryl bromides can be converted to radioiodinated compounds via nickel-mediated halogen exchange reactions, providing a rapid route to SPECT tracers. nih.govacs.org
Iododestannylation/Iododesilylation: A common strategy involves first converting the aryl iodide into an organotin (stannane) or organosilane precursor. This precursor is then reacted with a source of radioiodine under mild oxidative conditions to install the radioisotope with high specificity and yield. acs.orgmdpi.comacs.org
Once radiolabeled, derivatives of this compound can serve as molecular probes to study biological processes or to image specific targets in the body, such as receptors or transporters in the brain. nih.govacs.org The distribution and accumulation of the radiotracer can provide valuable diagnostic information about various disease states.
Advanced Catalytic Applications Involving 3 Iodo 2 Methylphenyl Methanol Derivatives
Organocatalysis Mediated by Hypervalent Iodine Species Derived from the Compound
The oxidation of the iodine atom in (3-Iodo-2-methylphenyl)methanol derivatives transforms the iodoarene into a hypervalent iodine compound, typically an iodine(III) or iodine(V) species. wikipedia.orgmdpi.com These reagents are known for their "metal-like" reactivity, serving as powerful oxidants and electrophiles in a metal-free context, which is advantageous for applications in pharmaceutical and materials science where metal contamination is a concern. rsc.orgnih.gov The general preparation involves the oxidation of the iodoarene using common oxidants like peroxy acids or Oxone. scripps.eduyoutube.com
Hypervalent iodine reagents derived from iodoarenes such as this compound are versatile in mediating a wide array of oxidative functionalization reactions under mild conditions. nih.govresearchgate.net These transformations are highly valued for their efficiency and selectivity.
One major application is the oxidation of alcohols to aldehydes and ketones. Reagents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), which are λ5-iodanes, are classic examples of hypervalent iodine compounds used for this purpose. scripps.edu Derivatives of this compound can be converted to analogous IBX-type reagents. These oxidations are known for their high chemoselectivity, tolerating a broad range of other functional groups. rsc.org
Another significant area is the α-functionalization of carbonyl compounds . Hypervalent iodine reagents facilitate the introduction of various functional groups at the α-position of ketones. For instance, the α-oxytosylation of ketones can be achieved using a hypervalent iodine(III) reagent in the presence of a tosylate source, a reaction that is valuable for creating key synthetic intermediates. nih.govorganic-chemistry.org
Oxidative cyclization reactions are also effectively promoted by these reagents. They can initiate intramolecular cyclizations of unsaturated substrates, such as N-allylic amides to form dihydrooxazoles or 4-arylbut-3-enoic acids to yield furanones, by acting as electrophilic activators. organic-chemistry.orgrsc.orgnih.gov These reactions are crucial for the synthesis of various heterocyclic compounds found in natural products and pharmaceuticals. nih.gov
A summary of representative oxidative functionalization reactions is presented below.
Table 1: Examples of Oxidative Functionalization Reactions Mediated by Hypervalent Iodine(III) Reagents
| Reaction Type | Substrate Example | Product Type | Reagent System Example |
| Alcohol Oxidation | Benzyl (B1604629) alcohol | Benzaldehyde | IBX derivative |
| α-Oxytosylation of Ketones | Propiophenone | α-Tosyloxypropiophenone | ArI(OH)OTs |
| Oxidative Cyclization | N-Allylbenzamide | 2-Phenyl-4,5-dihydrooxazole | PhI(OAc)₂ |
| Phenol (B47542) Dearomatization | 4-Substituted Phenol | Spirocyclic Dienone | PhI(OAc)₂ |
This table presents generalized reactions. ArI represents an iodoarene precursor like a derivative of this compound.
A frontier in hypervalent iodine chemistry is the development of chiral catalysts for asymmetric transformations. nih.govwikipedia.orgrsc.org By attaching a chiral auxiliary to the iodoarene backbone derived from a precursor like this compound, it is possible to create chiral hypervalent iodine reagents. These reagents or their in-situ generated catalytic versions can induce enantioselectivity in a variety of oxidative reactions. wikipedia.orgnih.govrsc.org
Key enantioselective transformations include:
Asymmetric α-functionalization of ketones : Chiral iodoarene catalysts have been successfully used for the enantioselective α-oxytosylation of ketones, providing access to chiral building blocks with good to excellent enantioselectivities. nih.gov
Dearomatization of Phenols : The enantioselective oxidative dearomatization of phenols to generate chiral spirocyclic compounds is a powerful strategy in natural product synthesis. wikipedia.org Chiral iodine catalysts mediate this transformation by differentiating between the enantiotopic faces of the phenol substrate. cymitquimica.com
Difunctionalization of Alkenes : Chiral hypervalent iodine reagents have been employed in the asymmetric diacetoxylation and oxylactonization of alkenes, creating multiple stereocenters in a single step. wikipedia.orgnih.gov
The design of the chiral iodoarene is critical, with factors like the type of chirality (central, axial, or planar) and the structure of the chiral scaffold influencing the degree of stereochemical control. nih.govrsc.org For example, C-N axially chiral iodoarenes have shown significant promise as organocatalysts in the stereoselective α-oxytosylation of ketones. nih.gov
Table 2: Research Findings in Enantioselective Catalysis with Chiral Iodoarenes
| Reaction | Chiral Catalyst Type | Key Finding | Reported Enantiomeric Excess (ee) |
| α-Oxytosylation of Ketones | C-N Axial Chiral Iodoarenes | Good stereochemical control in the oxidation of propiophenone. nih.gov | Up to 81% ee nih.gov |
| Dioxytosylation of Styrene | Lactate-based Chiral Iodoarenes | Stereoselectivity influenced by substituents on the chiral moiety. wikipedia.org | Up to 53% ee wikipedia.org |
| Oxidative Dearomatization | Amino acid-derived Chiral Iodoarenes | Recyclable catalysts effective for spirolactonization. cymitquimica.com | Up to 99% ee cymitquimica.com |
A significant drawback of stoichiometric hypervalent iodine reagents is the generation of iodoarene byproducts, which can complicate purification and detract from the "green" credentials of the method. mdpi.comcardiff.ac.uk To address this, considerable research has focused on developing recyclable catalytic systems. The core idea is to immobilize the iodoarene catalyst on a solid support, allowing for easy separation from the reaction mixture and subsequent regeneration and reuse. nih.govrsc.org
Polymer-supported reagents are a common approach. The iodoarene moiety, derived from a precursor like this compound, can be attached to a polymer backbone such as polystyrene. rsc.orgnih.govnih.gov After the reaction, the polymer-bound iodoarene byproduct is simply filtered off, re-oxidized to the active hypervalent iodine state, and reused in subsequent reactions with minimal loss of activity. nih.govnih.gov
Other strategies include immobilization on silica (B1680970) gel or magnetic nanoparticles, which also permit facile catalyst recovery. mdpi.com Furthermore, the development of electrochemical methods allows for the in-situ regeneration of the active iodine(III) species from the reduced iodoarene using electricity as a clean oxidant, thus avoiding stoichiometric chemical oxidants and their associated waste products. organic-chemistry.orgrsc.org
Transition Metal-Catalyzed Reactions with the Aryl Iodide Moiety
The carbon-iodine bond in this compound is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium. This reactivity makes it an excellent substrate for a variety of powerful cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.gov These reactions are fundamental tools in modern organic synthesis.
Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent (like a boronic acid or ester) to form a biaryl structure. organic-chemistry.orglibretexts.orgharvard.edu A derivative of this compound could be coupled with various aryl or vinyl boronic acids to synthesize complex molecular architectures. The reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.orgdiva-portal.org
Heck Reaction : In the Heck reaction, the aryl iodide is coupled with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This provides a direct method for the arylation of double bonds. The regioselectivity and stereoselectivity of the reaction are generally well-controlled. organic-chemistry.org
Sonogashira Coupling : This reaction involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to aryl-substituted alkynes. youtube.comorganic-chemistry.orgnih.gov It is typically co-catalyzed by palladium and copper salts. organic-chemistry.org
The presence of the methyl and hydroxymethyl groups on the phenyl ring of the title compound can influence the reactivity but is generally tolerated in these coupling protocols. mdpi.comnih.gov
Table 3: Common Transition Metal-Catalyzed Reactions for Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron Reagent | Pd(0) complex, Base | C(sp²)–C(sp²) |
| Heck Reaction | Alkene | Pd(0) complex, Base | C(sp²)–C(sp²) |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)–C(sp) |
Roles as Lewis Acid Catalysts in Organic Transformations
Beyond their role as oxidants, hypervalent iodine compounds derived from this compound can function as Lewis acid catalysts. This catalytic activity stems from the electrophilic nature of the iodine(III) center, which can engage in noncovalent interactions known as halogen bonding. nih.govnih.govnih.gov
A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. mdpi.comnih.gov In diaryl-λ³-iodanes, the iodine(III) center is highly electrophilic and possesses two potential axes for halogen bonding, making it a biaxial Lewis acid. nih.gov This Lewis acidity has been quantified and exploited in catalysis. nih.govnih.gov For example, iodonium (B1229267) salts have been used to catalyze reactions like the Friedel-Crafts alkylation by activating carbonyl groups, in a manner analogous to traditional metal-based Lewis acids. rsc.org
The catalytic activity of these iodine(III) species can be significantly enhanced when they are used in conjunction with stronger, traditional Lewis acids like boron trifluoride etherate (BF₃·OEt₂). rsc.orgcardiff.ac.ukrsc.org In these systems, the borane (B79455) activates the hypervalent iodine reagent, increasing its electrophilicity and accelerating the desired transformation, such as in the enantioselective α-acetoxylation of ketones or oxyarylation of alkenes. cardiff.ac.ukrsc.org Therefore, derivatives of this compound can be used to generate species that are either direct Lewis acid catalysts themselves or are key components of more complex, dual-catalytic systems. rsc.orgnih.gov
Future Research Directions and Emerging Opportunities
Exploration of Novel and Sustainable Synthetic Pathways
The development of green and sustainable methods for synthesizing (3-Iodo-2-methylphenyl)methanol is a primary area for future research. Current synthetic approaches likely rely on classical multi-step procedures that may involve hazardous reagents and generate significant waste. Future efforts should focus on innovative, atom-economical, and environmentally benign alternatives.
One promising avenue is the direct and selective oxidation of the methyl group of 2-iodo-3-methyltoluene. Recent advancements in C-H activation and oxidation catalysis offer potential for a more direct and sustainable route. researchgate.net For instance, employing environmentally friendly oxidants like O2 or H2O2 in conjunction with novel catalysts could provide a greener pathway, minimizing the use of stoichiometric heavy metal oxidants.
Another approach involves the biocatalytic reduction of 3-iodo-2-methylbenzaldehyde (B2819581). The use of engineered enzymes, such as alcohol dehydrogenases, could offer high chemo- and regioselectivity under mild, aqueous conditions, thereby reducing the reliance on volatile organic solvents and hazardous reducing agents. The aldehyde precursor itself can be sourced from suppliers like Biosynth and BLD Pharm. biosynth.combldpharm.com
Furthermore, flow chemistry presents a significant opportunity for the safe and scalable synthesis of halogenated aromatic compounds. nih.govelveflow.combeilstein-journals.orgeuropa.eu Continuous-flow reactors can enhance heat and mass transfer, allowing for better control over reaction parameters and potentially enabling the use of more reactive intermediates in a controlled manner. nih.govelveflow.comeuropa.eu This could lead to higher yields, reduced reaction times, and improved safety profiles for the synthesis of this compound and its derivatives. beilstein-journals.orgnih.gov
| Potential Sustainable Synthetic Pathway | Key Advantages | Research Focus |
| Direct C-H Oxidation of 2-Iodo-3-methyltoluene | Atom economy, reduced step count | Development of selective and robust catalysts |
| Biocatalytic Reduction of 3-Iodo-2-methylbenzaldehyde | High selectivity, mild conditions, aqueous media | Enzyme screening and engineering |
| Flow Chemistry Synthesis | Enhanced safety, scalability, and control | Reactor design and process optimization |
Expansion of Chemical Transformation Scope and Selectivity
The trifunctional nature of this compound, with its iodo, methyl, and hydroxymethyl groups, offers a rich landscape for exploring a wide range of chemical transformations. Future research should aim to expand the scope and selectivity of reactions involving this versatile building block.
The aryl iodide moiety is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. sinica.edu.twacs.orgnih.govuwindsor.carsc.org These reactions would allow for the introduction of diverse substituents at the 3-position, leading to a vast library of novel compounds with potential applications in materials science and medicinal chemistry. Research should focus on developing highly active and selective catalyst systems that are compatible with the benzyl (B1604629) alcohol functionality.
The benzyl alcohol group can undergo a range of transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and etherification or esterification reactions. organic-chemistry.orgrsc.orgresearchgate.net The development of chemoselective methods that can differentiate between the various reactive sites on the molecule will be crucial. researchgate.netmdpi.commdpi.comresearchgate.netnih.gov For instance, selective oxidation of the alcohol without affecting the methyl group or the carbon-iodine bond would be a valuable transformation.
Furthermore, the interplay between the ortho-directing methyl group and the iodo substituent could be exploited in directed ortho-lithiation reactions. acs.orgacs.orgresearchgate.netnih.govias.ac.in Mechanistic studies, potentially supported by computational modeling, could elucidate the regioselectivity of such reactions, paving the way for the synthesis of highly substituted and complex aromatic structures. acs.orgacs.orgnih.gov
Advanced Computational Modeling for Predictive Chemistry and Catalyst Design
Advanced computational modeling will be instrumental in accelerating the exploration of this compound's chemistry. Density functional theory (DFT) and other quantum chemical methods can be employed to predict reaction pathways, transition states, and the regioselectivity of various transformations. rsc.orgacs.orgacs.orgnih.govresearchgate.net
For instance, computational studies can help in understanding the factors governing the regioselectivity of electrophilic aromatic substitution reactions on the iodinated ring. acs.orgnih.gov This predictive capability can guide experimental efforts, saving time and resources. Similarly, modeling can aid in the design of novel catalysts with enhanced activity and selectivity for cross-coupling and other transformations involving this compound.
Molecular docking simulations could also be used to predict the binding of potential derivatives of this compound to biological targets, thereby guiding the design of new therapeutic agents. By combining computational predictions with experimental validation, a more rational and efficient approach to drug discovery and materials science can be achieved.
| Computational Application | Objective | Potential Impact |
| Reaction Pathway Prediction | Elucidate mechanisms and predict product distributions | Guide synthetic strategy and optimize reaction conditions |
| Catalyst Design | Develop catalysts with improved performance | Enhance efficiency and selectivity of transformations |
| Virtual Screening | Identify potential biological activities of derivatives | Accelerate drug discovery and development |
Integration into Green Chemistry Principles and Sustainable Chemical Manufacturing
A key future direction for the utilization of this compound is its integration into green chemistry principles and sustainable manufacturing processes. mdpi.comresearchgate.netacs.orgresearchgate.net This involves a holistic assessment of the entire lifecycle of the chemical, from its synthesis to its application and eventual disposal.
The application of green chemistry metrics, such as Atom Economy, Process Mass Intensity (PMI), and E-Factor, will be essential for evaluating the "greenness" of synthetic routes to and from this compound. mdpi.comresearchgate.netacs.orgmygreenlab.org Researchers should strive to develop processes with high atom economy, minimal waste generation, and the use of renewable feedstocks and benign solvents.
The development of catalytic processes, both homogeneous and heterogeneous, will be central to achieving these goals. Catalytic reactions often lead to higher efficiency and selectivity, reducing the need for stoichiometric reagents and simplifying purification procedures. The use of recyclable catalysts would further enhance the sustainability of these processes.
Ultimately, the goal is to develop chemical manufacturing processes for derivatives of this compound that are not only economically viable but also environmentally responsible. This will require a multidisciplinary approach, combining expertise in synthetic chemistry, catalysis, chemical engineering, and computational modeling.
Q & A
Q. What are the recommended synthetic routes for (3-Iodo-2-methylphenyl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves nucleophilic substitution or oxidation-reduction strategies. For example, benzenesulfonyl chloride and NaOH in a two-phase system with tetrabutyl ammonium hydrogen sulfate as a phase-transfer catalyst can facilitate synthesis . Optimization requires monitoring reaction time (e.g., 2 hours at room temperature) and solvent selection (e.g., benzene or methanol for recrystallization). Purity can be enhanced via column chromatography using gradients of ethyl acetate/hexane.
Q. How can hydrogen bonding patterns in this compound crystals be systematically characterized?
- Methodological Answer : Use graph-set analysis to categorize hydrogen bonds (e.g., D–H···A motifs). X-ray crystallography combined with software like SHELXL or ORTEP-3 enables visualization of intermolecular interactions. For example, hydroxyl and iodo groups may form R₂²(8) motifs, influencing crystal packing .
Q. What spectroscopic techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- NMR : Analyze and spectra for methyl (δ ~2.3 ppm), aromatic protons (δ ~6.8–7.5 ppm), and hydroxyl (δ ~1.5–5.0 ppm, broad).
- FT-IR : Confirm O–H (3200–3600 cm) and C–I (500–600 cm) stretches.
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z ~262 for [M+H]) and fragmentation patterns.
Advanced Research Questions
Q. How can SHELX and ORTEP-3 be employed to resolve structural ambiguities in this compound crystals?
- Methodological Answer :
- SHELX : Refine X-ray data using least-squares minimization. For twinned crystals, apply the TWIN/BASF commands to model disorder .
- ORTEP-3 : Generate thermal ellipsoid plots to assess atomic displacement parameters (ADPs). High ADPs for iodine may indicate dynamic disorder, requiring constrained refinement .
Q. What strategies address contradictions in crystallographic data, such as anomalous bond lengths or angles?
- Methodological Answer : Cross-validate data using:
- Multi-temperature studies (e.g., 90 K vs. 298 K) to distinguish static vs. thermal motion .
- Density Functional Theory (DFT) : Compare experimental bond lengths (e.g., C–I ~2.09 Å) with computational models. Deviations >0.05 Å may suggest data collection artifacts .
Q. How can experimental design be tailored to study the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh) as a catalyst, KCO as base, and arylboronic acids in THF/water (3:1) at 80°C. Monitor progress via TLC (hexane:EtOAc = 4:1).
- Optimization : Vary iodide substituent position to assess steric effects on coupling efficiency. For reproducibility, document glovebox conditions and reagent drying protocols .
Q. What analytical workflows resolve co-elution issues in HPLC purity analysis of this compound derivatives?
- Methodological Answer :
- Method Development : Use a C18 column with a methanol/water gradient (e.g., 50% → 90% methanol over 20 min). Adjust pH (2.5–6.5) to enhance separation of polar byproducts .
- Validation : Compare retention times with spiked standards. For trace impurities (<0.1%), employ LC-MS/MS in MRM mode.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
